molecular formula C7H13NO B2849406 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine CAS No. 2167179-42-0

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine

Cat. No.: B2849406
CAS No.: 2167179-42-0
M. Wt: 127.187
InChI Key: GRNSLILJGRTXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine: is a bicyclic amine compound characterized by its unique structure, which includes an oxabicyclohexane ring.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Oxabicyclo[21Similar compounds have been found to inhibit enzymes such as calcineurin , which plays a crucial role in T-lymphocyte activation.

Mode of Action

For instance, inhibition of calcineurin prevents the formation of active transcription factors essential for gene expression .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Oxabicyclo[21The inhibition of calcineurin can affect the calcium signaling pathway, impacting the activation of t-lymphocytes .

Result of Action

The molecular and cellular effects of 2-(2-Oxabicyclo[21Similar compounds have been shown to retain bioactivity when incorporated into the structure of certain fungicides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine. For instance, replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[2.1.1]hexanes dramatically improved their water solubility and reduced lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition reaction, which can be catalyzed by photochemistry . For instance, the use of blue LED light sources and catalytic amounts of iridium complexes can facilitate the intramolecular cycloaddition, yielding the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is crucial for their application in large-scale production, particularly for use in agrochemicals and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxabicyclo[2.1.1]hexane
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes
  • 2-Azabicyclo[2.2.1]heptanes

Uniqueness

What sets 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine apart is its unique bicyclic structure, which imparts distinct physical and chemical properties. This makes it a valuable compound for various applications, particularly in the development of new bioactive molecules .

Properties

IUPAC Name

2-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)5-9-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNSLILJGRTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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